molecular formula C32H48N4O8 B136294 Alvespimycin CAS No. 150270-08-9

Alvespimycin

Katalognummer B136294
CAS-Nummer: 150270-08-9
Molekulargewicht: 616.7 g/mol
InChI-Schlüssel: KUFRQPKVAWMTJO-LMZWQJSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alvespimycin, also known as 17-DMAG, is a derivative of geldanamycin and functions as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone with numerous oncogenic client proteins. It is being developed for the treatment of various malignancies, including acute myeloid leukemia (AML) and advanced solid tumors. Alvespimycin binds to Hsp90 and alters its function, leading to the degradation of client proteins and inhibition of cancer cell growth .

Synthesis Analysis

Molecular Structure Analysis

Alvespimycin's molecular structure is based on the geldanamycin framework, which is characterized by a benzoquinone ansamycin structure. This structure allows for the binding to the N-terminal ATPase domain of Hsp90, thereby inhibiting its function. The specific modifications that differentiate alvespimycin from geldanamycin are not described in the provided papers.

Chemical Reactions Analysis

The chemical reactions involving alvespimycin primarily relate to its interaction with Hsp90. By binding to Hsp90, alvespimycin disrupts the chaperone's interaction with client proteins, leading to their degradation. This mechanism is central to its anticancer effects. The papers do not provide detailed chemical reaction mechanisms beyond this interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of alvespimycin are not extensively discussed in the provided papers. However, its pharmacokinetic profile has been studied, revealing linear increases in maximum concentration (Cmax) and area under the curve (AUC) with escalating doses. Alvespimycin also shows minor accumulation upon repeated dosing, and its half-life and clearance rates have been characterized in clinical trials .

Relevant Case Studies

Several clinical trials have been conducted to assess the safety, pharmacokinetics, and pharmacodynamics of alvespimycin. In a phase I study involving patients with advanced AML, alvespimycin was administered intravenously twice weekly, and the maximum-tolerated dose (MTD) was established at 24 mg/m2. The study reported signs of clinical activity, including complete remission with incomplete blood count recovery in some patients .

Another phase I trial investigated alvespimycin in combination with trastuzumab for the treatment of advanced solid tumors. The study determined an MTD of 80 mg/m2 weekly and observed antitumor activity in patients with refractory HER2+ metastatic breast cancer (MBC) and ovarian cancer .

A similar phase I trial of alvespimycin administered weekly to patients with advanced solid tumors identified an MTD of 80 mg/m2 weekly. The study reported partial responses in patients with hormone-refractory prostate cancer and melanoma, with some patients experiencing stable disease for extended periods .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Alvespimycin has been studied for its potential anti-TGF-β signaling in the setting of a proteasome activator in rats with Bleomycin-Induced Pulmonary Fibrosis .

Methods of Application or Experimental Procedures

The study involved inducing pulmonary fibrosis in rats using Bleomycin. Alvespimycin was then administered to investigate its impact on TGF-β-mediated transcriptional responses by inducing destabilization of TβRs .

Results or Outcomes

The study found that Alvespimycin exhibits potential anti-TGF-β signaling in the setting of a proteasome activator in rats with Bleomycin-Induced Pulmonary Fibrosis .

2. Application in Chronic Myeloid Leukemia Research

Summary of the Application

Alvespimycin has been studied for its potential to inhibit Heat Shock Protein 90 and overcome Imatinib resistance in Chronic Myeloid Leukemia Cell Lines .

Methods of Application or Experimental Procedures

The study involved testing the therapeutic potential of alvespimycin in imatinib-sensitive (K562) and imatinib-resistant (K562-RC and K562-RD) CML cell lines .

Results or Outcomes

The study found that Alvespimycin reduced metabolic activity in a time-, dose-, and cell line-dependent manner. Resistant cells were more sensitive to alvespimycin with an IC 50 of 31 nM for K562-RC and 44 nM for K562-RD, compared to 50 nM for K562 .

Safety And Hazards

When handling Alvespimycin, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Zukünftige Richtungen

Alvespimycin is a promising therapeutic agent for cancer and is currently in clinical trials . It has shown potential in overcoming imatinib resistance, but its role in this regard is not yet clarified . Further studies are needed to clarify the in-depth mechanism of Alvespimycin and its potential therapeutic applications .

Eigenschaften

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963646
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alvespimycin

CAS RN

467214-20-6
Record name 17-Dimethylaminoethylamino-17-demethoxygeldanamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467214-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvespimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVESPIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvespimycin
Reactant of Route 2
Alvespimycin
Reactant of Route 3
Reactant of Route 3
Alvespimycin
Reactant of Route 4
Alvespimycin
Reactant of Route 5
Alvespimycin
Reactant of Route 6
Reactant of Route 6
Alvespimycin

Citations

For This Compound
1,370
Citations
JE Lancet, I Gojo, M Burton, M Quinn, SM Tighe… - Leukemia, 2010 - nature.com
… safety and biologic profile of alvespimycin in advanced AML. … phase II dose of intravenous alvespimycin administered for 1 h on … and plasma pharmacokinetics of alvespimycin were also …
Number of citations: 173 www.nature.com
OA Mohammed, MA Abdel-Reheim, LA Saleh… - Pharmaceuticals, 2023 - mdpi.com
… Our data revealed that the combined therapy of alvespimycin and OLPN significantly decreased the tissue expression of p-SMAD2/3 compared to alvespimycin monotherapy. This effect …
Number of citations: 10 www.mdpi.com
ZY Hu, J Lu, Y Zhao - British journal of pharmacology, 2014 - Wiley Online Library
… Pharmacokinetic models of alvespimycin would help in the understanding of drug … of alvespimycin in mice and evaluate the utility of the model for predicting alvespimycin disposition in …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
S Pacey, RH Wilson, M Walton, MM Eatock… - Clinical cancer …, 2011 - AACR
Purpose: A phase I study to define toxicity and recommend a phase II dose of the HSP90 inhibitor alvespimycin (17-DMAG; 17-dimethylaminoethylamino-17-demethoxygeldanamycin). …
Number of citations: 219 aacrjournals.org
L Gao, G Zhao, JS Fang, TY Yuan, AL Liu… - The FEBS …, 2014 - Wiley Online Library
Based on public gene expression data, we propose a computational approach to optimize gene expression signatures for the use with Connectivity Map ( CM ap) to reposition drugs or …
Number of citations: 31 febs.onlinelibrary.wiley.com
K Jhaveri, K Miller, L Rosen, B Schneider, L Chap… - Clinical Cancer …, 2012 - AACR
Purpose: We conducted a phase I dose-escalation study to define the maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics of alvespimycin (17-DMAG), a …
Number of citations: 71 aacrjournals.org
MA Smith, CL Morton, DA Phelps, EA Kolb… - Pediatric blood & …, 2008 - Wiley Online Library
… This report describes testing of alvespimycin against the PPTP's in vitro panel and also describes testing of alvespimycin at its maximum tolerated dose using a clinically relevant …
Number of citations: 36 onlinelibrary.wiley.com
Y Hu, D Bobb, J He, DA Hill, JS Dome - Cancer biology & therapy, 2015 - Taylor & Francis
The unsatisfactory outcomes for osteosarcoma necessitate novel therapeutic strategies. This study evaluated the effect of the telomerase inhibitor imetelstat in pre-clinical models of …
Number of citations: 27 www.tandfonline.com
J Lancet, MR Baer, I Gojo, M Burton, M Quinn… - Blood, 2006 - Elsevier
Background: Alvespimycin (KOS-1022), an Hsp90 inhibitor and a derivative of geldanamycin, is in phase 1 trials investigating a variety of intravenous and oral schedules. Compared to …
Number of citations: 18 www.sciencedirect.com
K Maddocks, E Hertlein, TL Chen, AJ Wagner… - Leukemia & …, 2016 - Taylor & Francis
Despite recent advances in treatment for patients with chronic lymphocytic leukemia (CLL), the disease remains incurable with approved therapies outside of allogeneic stem cell …
Number of citations: 16 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.